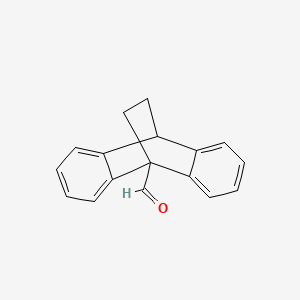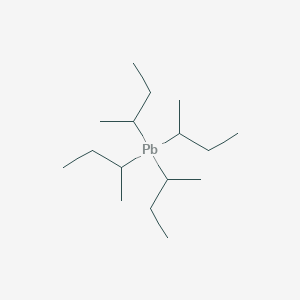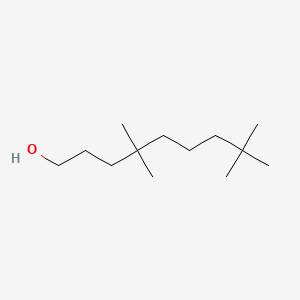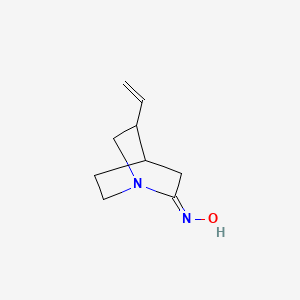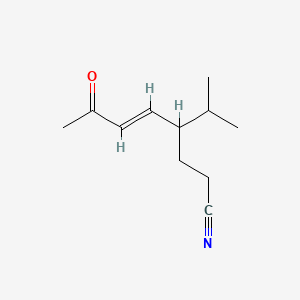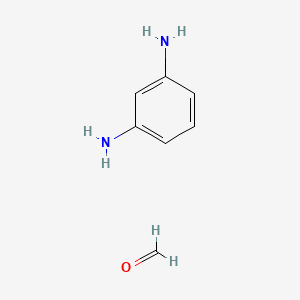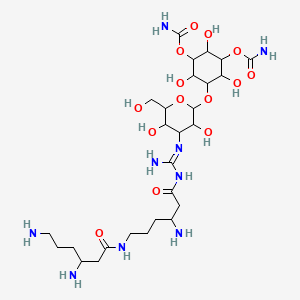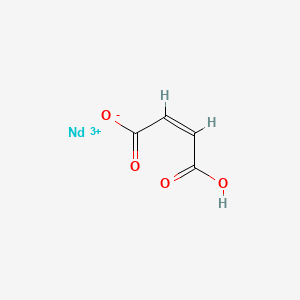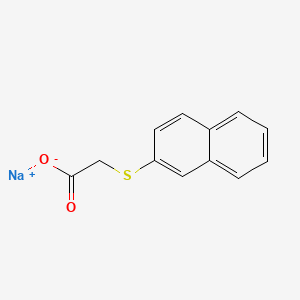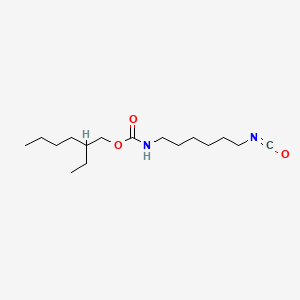
2-Ethylhexyl (6-isocyanatohexyl)-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl (6-isocyanatohexyl)-carbamate is a chemical compound known for its unique structure and properties. It is a derivative of carbamate, featuring an isocyanate group, which makes it highly reactive and useful in various chemical applications. This compound is often utilized in the production of polymers and coatings due to its ability to form strong bonds with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate typically involves the reaction of 2-ethylhexanol with 6-isocyanatohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at elevated temperatures, around 60-80°C, to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl (6-isocyanatohexyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines and alcohols.
Substitution: Formation of ureas, carbamates, and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl (6-isocyanatohexyl)-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable carbamate linkages. These reactions are often facilitated by catalysts and occur under mild conditions, making the compound highly versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene diphenyl diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
2-Ethylhexyl (6-isocyanatohexyl)-carbamate is unique due to its specific structure, which imparts distinct reactivity and bonding properties. Unlike other isocyanates, it offers a balance of flexibility and reactivity, making it suitable for a wide range of applications, from industrial coatings to biomedical research.
Eigenschaften
CAS-Nummer |
26488-60-8 |
|---|---|
Molekularformel |
C16H30N2O3 |
Molekulargewicht |
298.42 g/mol |
IUPAC-Name |
2-ethylhexyl N-(6-isocyanatohexyl)carbamate |
InChI |
InChI=1S/C16H30N2O3/c1-3-5-10-15(4-2)13-21-16(20)18-12-9-7-6-8-11-17-14-19/h15H,3-13H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
BKSYWSWWJYBIRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)NCCCCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



